BenchChemオンラインストアへようこそ!

1'-Tosylspiro[chroman-2,4'-piperidin]-4-one

High-throughput screening Negative control Assay development

1'-Tosylspiro[chroman-2,4'-piperidin]-4-one (CAS 877811-41-1; PubChem CID 7260663; ChEMBL CHEMBL1552889) is a spirocyclic small molecule (MW 371.5 g/mol; C₂₀H₂₁NO₄S) in which a chroman-4-one ring is spiro-fused to an N-tosylpiperidine moiety. The compound belongs to the spiro[chromane-2,4′-piperidine]-4(3H)-one pharmacophore class, a scaffold recognized in medicinal chemistry for its ability to yield acetyl-CoA carboxylase (ACC) inhibitors, histone deacetylase (HDAC) inhibitors, GPR119 agonists, and anti-tubercular agents.

Molecular Formula C20H21NO4S
Molecular Weight 371.45
CAS No. 877811-41-1
Cat. No. B2442616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Tosylspiro[chroman-2,4'-piperidin]-4-one
CAS877811-41-1
Molecular FormulaC20H21NO4S
Molecular Weight371.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C20H21NO4S/c1-15-6-8-16(9-7-15)26(23,24)21-12-10-20(11-13-21)14-18(22)17-4-2-3-5-19(17)25-20/h2-9H,10-14H2,1H3
InChIKeyKDRJYIRPRREXNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-Tosylspiro[chroman-2,4'-piperidin]-4-one (CAS 877811-41-1) – Compound Identity, Scaffold Class, and Procurement-Relevant Profile


1'-Tosylspiro[chroman-2,4'-piperidin]-4-one (CAS 877811-41-1; PubChem CID 7260663; ChEMBL CHEMBL1552889) is a spirocyclic small molecule (MW 371.5 g/mol; C₂₀H₂₁NO₄S) in which a chroman-4-one ring is spiro-fused to an N-tosylpiperidine moiety [1]. The compound belongs to the spiro[chromane-2,4′-piperidine]-4(3H)-one pharmacophore class, a scaffold recognized in medicinal chemistry for its ability to yield acetyl-CoA carboxylase (ACC) inhibitors, histone deacetylase (HDAC) inhibitors, GPR119 agonists, and anti-tubercular agents [2]. The tosyl group at the piperidine nitrogen serves as both a protecting group and a synthetic handle, distinguishing this compound from N-unsubstituted and N-acyl/aryl derivatives within the class [3].

Why N-Tosyl Protection Makes 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one Irreplaceable by Other Spiro[chroman-2,4'-piperidin]-4-one Derivatives


Within the spiro[chroman-2,4'-piperidin]-4-one chemical series, N-substitution is the primary determinant of biological activity, target engagement, and physicochemical properties [1]. The N-tosyl derivative occupies a unique position: its well-characterized inactivity across >20 PubChem high-throughput screening (HTS) assays makes it a validated negative-control compound, whereas N-acyl derivatives (e.g., ACC inhibitors in Shinde et al., 2009) display low-nanomolar potency against specific enzyme targets [2]. The tosyl group also provides orthogonal synthetic stability—resistant to acidic conditions that cleave carbamate or amide protecting groups—enabling selective deprotection strategies not possible with N-Boc, N-Cbz, or N-acetyl analogs [1]. Substituting 1'-tosylspiro[chroman-2,4'-piperidin]-4-one with the free amine hydrochloride, an N-alkyl derivative, or the indene-spiro analog (1'-tosylspiro[indene-1,4'-piperidine]) would yield a compound with fundamentally different reactivity, biological profile, and synthetic utility [3].

Quantitative Differentiation Evidence: 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one vs. Closest Analogs and In-Class Candidates


HTS Profiling: Validated Negative-Control Compound with >20 Documented Inactive Outcomes Across PubChem Assays

1'-Tosylspiro[chroman-2,4'-piperidin]-4-one has been systematically profiled in the NIH Molecular Libraries Program (MLPCN) and other PubChem screening initiatives. The PubChem BioAssay summary documents that this compound was tested in >20 distinct HTS assays and returned an 'Inactive' outcome in every assay with a reported result [1]. Assays include: hERG channel protection (AID 1511), Kir2.1 inward-rectifying potassium channel inhibition (AID 1672), HCV core protein dimerization (AID 1899), alpha-synuclein 5'-UTR binding (AIDs 1813, 1814), Salmonella PhoP regulon inhibition (AIDs 1850, 1863), and T. cruzi replication (AID 1885). By contrast, many screening-library compounds exhibit promiscuous activity across multiple assay formats, generating false-positive rates that can exceed 5–10% in typical HTS campaigns [2].

High-throughput screening Negative control Assay development

ACC Inhibitor Scaffold Validation: Class-Level SAR Establishing N-Tosyl as a Key Synthetic Intermediate for Potent ACC Inhibitors

Shinde et al. (2009) designed, synthesized, and evaluated 29 spiro[chroman-2,4'-piperidin]-4-one derivatives for in vitro ACC inhibitory activity [1]. The most potent compounds in this series achieved IC50 values in the low nanomolar range: compound 38j (a 5-methoxy-substituted N-benzimidazole-carbonyl derivative) exhibited an IC50 of 55 nM against ACC, as curated in BindingDB [2], and reduced the respiratory quotient (RQ) in C57BL/6J mice, indicative of increased whole-body fat oxidation even under a high-carbohydrate diet [1]. The N-tosyl derivative, while not directly tested for ACC inhibition in this study, represents the key synthetic intermediate from which the N-acyl/aryl active derivatives were elaborated via tosyl deprotection and subsequent acylation [1]. In contrast, the free amine (spiro[chroman-2,4'-piperidin]-4-one hydrochloride, CAS 136081-84-0) lacks the orthogonal stability of the tosyl-protected form and may undergo undesired side reactions during multi-step syntheses .

Acetyl-CoA carboxylase Metabolic disease Fatty acid oxidation

Anti-Tubercular Activity of the Spiro[chroman-2,4'-piperidin]-4-one Scaffold: Quantitative MIC Data from Chitti et al. (2022)

Chitti et al. (2022) synthesized and evaluated a series of spiro-[chromane-2,4'-piperidine]-4(3H)-one derivatives for anti-mycobacterial activity against M. tuberculosis H37Ra [1]. Among all evaluated compounds, PS08 (an N-substituted derivative) exhibited the most significant inhibition with an MIC value of 3.72 μM, while MIC values for the remaining compounds ranged from 7.68 μM to 230.42 μM. The standard drug isoniazid (INH) showed an MIC of 0.09 μM under identical conditions [1]. The two most active compounds (PS08 and one other) exhibited acute cytotoxicity toward the human MRC-5 lung fibroblast cell line, while the in silico ADMET profiles for all compounds were predicted within Lipinski and Jorgenson rule limits [1]. The N-tosyl derivative was not directly tested in this study but represents an unsubstituted baseline scaffold; the SAR indicates that N-functionalization is essential for anti-tubercular potency, and the tosyl compound serves as the key intermediate for installing potency-conferring N-substituents [2].

Anti-tubercular Mycobacterium tuberculosis Infectious disease

Physicochemical Differentiation: Drug-Like Properties of 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one vs. Higher-Molecular-Weight Spiro Derivatives

The target compound has a molecular weight of 371.5 g/mol, a calculated XLogP3 of 3.0, zero hydrogen bond donors, five hydrogen bond acceptors, and only two rotatable bonds (PubChem computed properties) [1]. These values place it fully within Lipinski's rule-of-five space and Veber's oral bioavailability criteria (rotatable bonds ≤10) [2]. By comparison, the most potent ACC inhibitor from Shinde et al. (2009), compound 38j (5-methoxy-1'-(2-phenyl-1H-benzo[d]imidazole-5-carbonyl)spiro[chroman-2,4'-piperidin]-4-one; CHEMBL1090863), has a substantially higher molecular weight and complexity owing to the benzimidazole-carbonyl N-substituent [3]. The tosyl derivative's compact size and favorable logP make it an attractive early-stage lead-like scaffold amenable to fragment-based and structure-based optimization strategies, whereas more elaborate N-substituted analogs may be more suitable for late-stage lead optimization [2].

Physicochemical properties Drug-likeness Lead optimization

Chemotype Selectivity: Spiro[chroman-2,4'-piperidin]-4-one vs. Spiro[indene-1,4'-piperidine] Core Differentiation

The closest structural analog to 1'-tosylspiro[chroman-2,4'-piperidin]-4-one is 1'-tosylspiro[indene-1,4'-piperidine] (CHEMBL341490), which replaces the chroman-4-one core with an indene ring system while retaining the N-tosylpiperidine spiro junction [1]. The chroman-4-one scaffold contains a ketone at position 4 and an endocyclic oxygen within the pyran ring, whereas the indene analog is a pure hydrocarbon bicyclic system. This fundamental difference in heteroatom content and hydrogen-bonding capability (the chroman-4-one contributes one H-bond acceptor via the ketone; the indene contributes none) leads to divergent biological activity profiles: the chroman-4-one scaffold is associated with ACC inhibition (low nanomolar IC50), anti-tubercular activity (MIC ~3.72 μM), and HDAC inhibition, whereas the indene analog is cataloged in the Therapeutic Target Database (TTD) as a drug-like molecule with distinct target associations [2][3]. Direct comparative bioactivity data between these two chemotypes are not available in the peer-reviewed literature; however, the presence vs. absence of the chroman-4-one ketone is expected to alter target binding, metabolic stability, and overall pharmacological profile [2].

Chemotype selectivity Scaffold hopping Target engagement

Optimal Procurement and Application Scenarios for 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one Based on Quantitative Evidence


HTS Assay Development: Use as a Validated Negative Control Compound

With >20 documented inactive outcomes across diverse PubChem HTS assays (including ion channel, protein–protein interaction, and pathogen replication screens), 1'-tosylspiro[chroman-2,4'-piperidin]-4-one is uniquely qualified as a negative control for assay validation and hit triaging [1]. Its comprehensive inactivity profile enables laboratories to establish baseline signals, calculate Z'-factor statistics, and distinguish true positive hits from assay interference compounds—a capability that generic 'inactive' controls cannot provide without equivalent documentation [2].

Medicinal Chemistry: Key Synthetic Intermediate for Structure–Activity Relationship (SAR) Exploration of ACC Inhibitors

The Shinde et al. (2009) SAR study demonstrates that N-acyl and N-aryl derivatives of the spiro[chroman-2,4'-piperidin]-4-one scaffold achieve low-nanomolar ACC inhibition (IC50 = 55 nM for compound 38j) and in vivo efficacy (RQ reduction in C57BL/6J mice) [1]. 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one is the direct synthetic precursor to these active derivatives: tosyl deprotection followed by acylation or reductive amination installs the potency-conferring N-substituent. Procuring this compound enables systematic exploration of N-substitution space for metabolic disease targets [2].

Anti-Tubercular Drug Discovery: Scaffold Entry Point for Next-Generation Mtb Inhibitors

The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold has demonstrated anti-mycobacterial activity with the most potent derivative (PS08) achieving an MIC of 3.72 μM against M. tuberculosis H37Ra [1]. Although PS08 is less potent than isoniazid (MIC = 0.09 μM), the scaffold's synthetic tractability and favorable ADMET predictions (all derivatives within Lipinski and Jorgenson rule limits) support further optimization [1]. The N-tosyl compound is the strategic synthon for synthesizing focused libraries targeting PtpB (Mtb tyrosine phosphatase) and other mycobacterial targets [2].

Fragment-Based and Lead-Like Library Procurement: Favorable Physicochemical Properties for Early-Stage Drug Discovery

With a molecular weight of 371.5 g/mol, XLogP3 of 3.0, zero H-bond donors, and only two rotatable bonds, 1'-tosylspiro[chroman-2,4'-piperidin]-4-one lies comfortably within lead-like chemical space (MW < 400, logP < 4) [1]. This contrasts favorably with more elaborate N-substituted derivatives (e.g., compound 38j, MW > 500) that occupy drug-like or beyond–rule-of-five space. Procurement for fragment-based screening collections or lead-like compound libraries is supported by the compound's physicochemical profile, which leaves ample room for property optimization during hit-to-lead and lead optimization phases [2].

Quote Request

Request a Quote for 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.